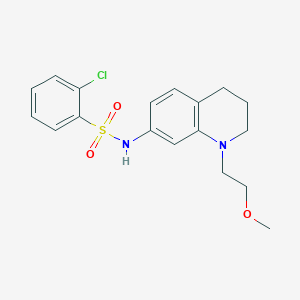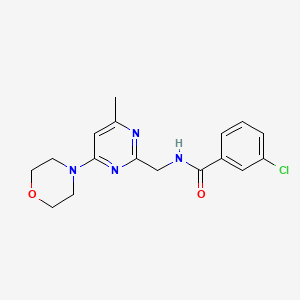
8-Formyl ophiopogonanone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Formyl ophiopogonanone B is a homoisoflavonoid compound isolated from the roots of Ophiopogon japonicus, a plant belonging to the Asparagaceae family . Homoisoflavonoids are a rare class of flavonoids known for their diverse biological activities . This compound has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Formyl ophiopogonanone B involves several steps, starting from the extraction of the plant material. The roots of Ophiopogon japonicus are typically dried and ground before undergoing solvent extraction. The extract is then subjected to chromatographic techniques to isolate the desired compound .
Industrial Production Methods: advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: 8-Formyl ophiopogonanone B undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Carboxy ophiopogonanone B.
Reduction: 8-Hydroxymethyl ophiopogonanone B.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
8-Formyl ophiopogonanone B can be compared with other homoisoflavonoids such as:
- Methylophiopogonanone A
- Methylophiopogonanone B
- Ophiopogonanone A
Uniqueness:
- Structural Differences: this compound has a formyl group at the 8th position, which distinguishes it from other homoisoflavonoids .
- Biological Activity: It exhibits unique biological activities, particularly in its ability to inhibit tyrosinase, which is not as pronounced in other similar compounds .
Comparison with Similar Compounds
Properties
IUPAC Name |
(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21-22H,7,9H2,1-2H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMYSZGUHAXMQC-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)

![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)


![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2467941.png)
![[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B2467943.png)


![(5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate](/img/structure/B2467947.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B2467949.png)
![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)

